5-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide
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Overview
Description
5-chloro-2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core with multiple substituents, including a chloro group, a methoxy group, and a thieno[3,4-c]pyrazole moiety.
Preparation Methods
The synthesis of 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the benzamide core: This can be achieved through the reaction of 5-chloro-2-methoxybenzoic acid with an appropriate amine under condensation conditions.
Introduction of the thieno[3,4-c]pyrazole moiety: This step involves the cyclization of a suitable precursor, such as a thienopyrazole derivative, with the benzamide intermediate.
Functional group modifications:
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
5-chloro-2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thieno[3,4-c]pyrazole moiety can be oxidized to introduce additional functional groups or to modify the electronic properties of the compound.
Reduction: Reduction reactions can be used to modify the oxidation state of the thieno[3,4-c]pyrazole moiety or other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.
Medicine: If the compound demonstrates therapeutic potential, it could be developed into a drug for the treatment of specific diseases or conditions.
Industry: The compound’s unique chemical structure may make it useful in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may bind to and inhibit the activity of specific enzymes, thereby modulating biochemical pathways.
Receptor binding: The compound could interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
DNA/RNA interaction: The compound may bind to nucleic acids, influencing gene expression or replication processes.
Comparison with Similar Compounds
Similar compounds to 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide include other benzamide derivatives and thieno[3,4-c]pyrazole-containing molecules. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall structure. Some examples include:
- 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
The uniqueness of 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide lies in its specific combination of functional groups and the presence of the thieno[3,4-c]pyrazole moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18ClN3O4S |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C20H18ClN3O4S/c1-12-5-3-4-6-17(12)24-19(15-10-29(26,27)11-16(15)23-24)22-20(25)14-9-13(21)7-8-18(14)28-2/h3-9H,10-11H2,1-2H3,(H,22,25) |
InChI Key |
WEAOUCJBTLDTNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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